2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
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Description
2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, which share a structural resemblance to the compound , synthesizing coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their antioxidant activity, revealing significant potential. The research underscores the impact of hydrogen bonding on self-assembly processes in these compounds, highlighting their structural complexity and potential in designing molecules with desirable antioxidant properties (Chkirate et al., 2019).
Molecular Docking and Anti-inflammatory Applications
Another study by Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, closely related to the target compound, demonstrating anti-inflammatory properties through in silico modeling. This study provides insights into the molecular interactions and optimization of such compounds for potential therapeutic applications, particularly in inflammation-related conditions (Al-Ostoot et al., 2020).
Synthesis and Structural Analysis
Research by Skladchikov et al. (2013) involved the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a compound with structural elements similar to the target compound. This study explored the Heck cyclization process, providing valuable information on the synthetic routes and structural characterization of such complex molecules (Skladchikov et al., 2013).
Novel 2-Pyrone Derivatives and Computational Studies
Sebhaoui et al. (2020) reported the synthesis of novel 2-pyrone derivatives, including compounds structurally akin to the target molecule. This research highlighted the significance of crystal structures and Hirshfeld surface analysis in understanding the molecular interactions and stability of such compounds, with potential implications in material science and pharmacology (Sebhaoui et al., 2020).
Properties
IUPAC Name |
2-indol-1-yl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(13-21-8-5-14-3-1-2-4-17(14)21)20-15-11-19-22(12-15)16-6-9-24-10-7-16/h1-5,8,11-12,16H,6-7,9-10,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOTUWLCGPPMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.